molecular formula C35H38N6O6 B600931 1H-1-乙基坎地沙坦西乐昔 CAS No. 914613-35-7

1H-1-乙基坎地沙坦西乐昔

货号: B600931
CAS 编号: 914613-35-7
分子量: 638.7 g/mol
InChI 键: HKUZPIFWPFYKBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Preparation Methods

The synthesis involves several steps:

  • Alkylation Reaction : Begins with alkylation of 2-ethoxy benzimidazole derivatives.
  • Hydrolysis : Hydrolysis of ester groups.
  • Intermediate Formation : Reaction with halogenated ethyl cyclohexyl carbonate.
  • Tetrazole Reaction : Final step yielding 1H-1-Ethyl Candesartan Cilexetil.

Pharmaceutical Research

1H-1-Ethyl Candesartan Cilexetil is utilized as a reference standard in pharmaceutical testing to ensure the quality and purity of candesartan cilexetil preparations. Its characterization is crucial for regulatory compliance in drug development.

Cardiovascular Research

Given its role as an angiotensin II type 1 receptor antagonist, this compound is valuable in studying:

  • Hypertension management
  • Heart failure mechanisms
  • Vascular smooth muscle function

Neuroscience Applications

Research indicates potential neuroprotective effects, particularly in stroke prevention and neurodegenerative disorders. Studies have shown that candesartan cilexetil may mitigate neurological damage in various models .

Analytical Chemistry

In analytical applications, 1H-1-Ethyl Candesartan Cilexetil is employed for method development and quality control testing. Its presence in formulations necessitates precise analytical techniques to ensure product safety and efficacy.

Clinical Trials Overview

Several clinical trials have evaluated the efficacy of candesartan cilexetil, indirectly reflecting on its impurities like 1H-1-Ethyl Candesartan Cilexetil:

Study Type Findings
Hypertensive Patients TrialSignificant reduction in blood pressure compared to placebo and losartan .
Diabetic Retinopathy StudyARBs like candesartan delay retinal complications in diabetic patients .

Pharmacokinetics

The pharmacokinetic profile of 1H-1-Ethyl Candesartan Cilexetil mirrors that of its parent compound:

  • Bioavailability : Approximately 15%
  • Plasma Protein Binding : >99%
  • Volume of Distribution : ~0.13 L/kg .

生物活性

1H-1-Ethyl Candesartan Cilexetil is a process-related impurity commonly found in the synthesis of the antihypertensive drug candesartan cilexetil. It acts as a potent, long-acting, and selective antagonist of the angiotensin II type 1 receptor (AT1) and plays a crucial role in the regulation of blood pressure and sodium homeostasis. This article aims to detail the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

1H-1-Ethyl Candesartan Cilexetil functions primarily by antagonizing the effects of angiotensin II at the AT1 receptor. Angiotensin II is a key peptide in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By blocking this receptor, 1H-1-Ethyl Candesartan Cilexetil prevents vasoconstriction and aldosterone secretion, leading to decreased blood pressure and improved renal function .

Pharmacokinetics

The pharmacokinetic profile of 1H-1-Ethyl Candesartan Cilexetil is similar to that of its parent compound, candesartan cilexetil. Upon administration, it is rapidly converted into its active form, candesartan, which has an estimated bioavailability of approximately 15%. The compound demonstrates high plasma protein binding (>99%) and a volume of distribution of about 0.13 L/kg. Its elimination primarily occurs through urine and feces as unchanged drug .

Efficacy in Hypertension

Clinical studies have demonstrated that 1H-1-Ethyl Candesartan Cilexetil effectively reduces both systolic and diastolic blood pressure in hypertensive patients. In a comparative study with losartan, doses of 8 mg to 16 mg were shown to provide significant reductions in blood pressure over a 24-hour period . The compound's longer duration of action is attributed to its tighter binding affinity for the AT1 receptor compared to other ARBs.

Neuroprotective Effects

Research indicates that candesartan cilexetil, and by extension its impurities like 1H-1-Ethyl Candesartan Cilexetil, may exert neuroprotective effects. A study highlighted its potential in mitigating haloperidol-induced tardive dyskinesia in rat models, suggesting that AT1 antagonism may play a role in protecting against neurological disorders .

Clinical Trials Overview

Several clinical trials have evaluated the efficacy and safety profile of candesartan cilexetil, indirectly reflecting on the biological activity of its impurities:

  • Trial on Hypertensive Patients : A randomized controlled trial involving hypertensive patients demonstrated that candesartan cilexetil significantly lowered blood pressure compared to placebo and losartan. The study involved multiple dosing periods and showed sustained blood pressure control over time .
  • Diabetic Retinopathy Study : The DIRECT trial series evaluated the effects of candesartan on diabetic retinopathy progression. Results indicated that ARBs like candesartan could delay or prevent retinal complications in diabetic patients .

Comparative Analysis Table

CompoundMechanismEfficacy (mmHg reduction)Duration of ActionKey Findings
1H-1-Ethyl Candesartan CilexetilAT1 receptor antagonistSignificant reduction observed~24 hoursEffective in hypertension; potential neuroprotective effects
Candesartan CilexetilAT1 receptor antagonistGreater than losartan~24 hoursReduces BP effectively; beneficial in diabetic nephropathy
LosartanAT1 receptor antagonistModerate reduction~12 hoursLess effective than candesartan in sustained BP control

属性

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZPIFWPFYKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701101236
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914613-35-7
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914613-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1-Ethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1-ETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN72J7R432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1H-1-Ethyl Candesartan Cilexetil
Reactant of Route 2
Reactant of Route 2
1H-1-Ethyl Candesartan Cilexetil
Reactant of Route 3
Reactant of Route 3
1H-1-Ethyl Candesartan Cilexetil
Reactant of Route 4
Reactant of Route 4
1H-1-Ethyl Candesartan Cilexetil
Reactant of Route 5
Reactant of Route 5
1H-1-Ethyl Candesartan Cilexetil
Reactant of Route 6
Reactant of Route 6
1H-1-Ethyl Candesartan Cilexetil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。